molecular formula C9H7F3N2O B12856381 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole

5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole

Cat. No.: B12856381
M. Wt: 216.16 g/mol
InChI Key: ACSZGPSPUJUXBR-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole: is a chemical compound characterized by the presence of a benzimidazole core substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzimidazole precursor. One common method involves the use of a base and a copper-containing catalyst to facilitate the reaction between 2,5-dibromotoluene and 2,2,2-trifluoroethanol . The reaction conditions often include elevated temperatures and an inert atmosphere to ensure the desired product is obtained in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties that can be exploited in various synthetic pathways .

Biology: Its structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)4-15-6-1-2-7-8(3-6)14-5-13-7/h1-3,5H,4H2,(H,13,14)

InChI Key

ACSZGPSPUJUXBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)NC=N2

Origin of Product

United States

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